3',4'-Dibenzyloxy-1-phenyl-2-butanone
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Overview
Description
3’,4’-Dibenzyloxy-1-phenyl-2-butanone is a synthetic compound with the molecular formula C24H24O3 and a molecular weight of 360.45 . It is known for its unique chemical structure, which includes two benzyloxy groups attached to a phenyl ring and a butanone moiety.
Preparation Methods
The synthesis of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone typically involves the reaction of 3’,4’-dibenzyloxybenzaldehyde with a suitable ketone precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3’,4’-Dibenzyloxy-1-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3’,4’-Dibenzyloxy-1-phenyl-2-butanone has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3’,4’-Dibenzyloxy-1-phenyl-2-butanone can be compared with similar compounds such as:
3’,4’-Dibenzyloxy-1-phenyl-2-propanone: This compound has a similar structure but with a propanone moiety instead of butanone, leading to different chemical and physical properties.
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone, it shares the benzyloxy functional groups but differs in its aldehyde functionality.
Properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUMIQWAWGZGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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